molecular formula C7H13F3N2O4S B1435337 N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid CAS No. 1619991-24-0

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid

Cat. No. B1435337
M. Wt: 278.25 g/mol
InChI Key: GZZBNCRKZQXKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid, commonly known as AZT, is a chemical compound used in scientific research applications. It is a nucleoside analog reverse transcriptase inhibitor that is used to treat viral infections such as HIV and hepatitis B.

Scientific Research Applications

  • Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) promotes a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method is used to create medicinally important N-aryl β-amino alcohol derivatives. The use of azetidines in this process results in N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Formation of Quinolones : Trifluoroacetic acid is used in the transformation of 1-arylazetidin-2-ones to yield 2,3-dihydro-4(1H)-quinolones. This involves acyl migration and N–CO fission, and is an example of the compound's role in complex organic syntheses (Kano, Ebata, & Shibuya, 1980).

  • Synthesis of Novel Ligands for Nicotinic Receptors : The compound has been used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors. The process involves a Stille coupling followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).

  • Catalytic Asymmetric Addition to Aldehydes : The compound is used in the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which is then evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its potential in asymmetric synthesis (Wang et al., 2008).

properties

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBNCRKZQXKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
Reactant of Route 2
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
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N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
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N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
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N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
Reactant of Route 6
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid

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